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Compound of Interest

Compound Name: 4-Methyl-5-phenylpyrimidine

Cat. No.: B1615610

An In-depth Technical Guide on the Crystal Structure of Novel 5-Methyl-4-thiopyrimidine
Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and
characterization of three novel 5-methyl-4-thiopyrimidine derivatives. The information presented
is compiled from recent research and is intended to serve as a valuable resource for
professionals in the fields of medicinal chemistry, crystallography, and drug development.

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide
range of biological activities.[1] The 5-methyl-4-thiopyrimidine scaffold, in particular, serves as a
versatile platform for the development of new therapeutic agents. This document details the
synthesis and structural elucidation of three novel derivatives:

e Compound (2): Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate
(C21H19CIN202S)

o Compound (3): {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol
(C19H17CIN20S)

e Compound (4): 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (C19H17CIN2S)
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These compounds, differing only by the substituent at the 5-position of the pyrimidine ring,
exhibit distinct structural features and biological activities.[2] Their molecular structures have
been unambiguously confirmed by single-crystal X-ray diffraction analysis.[3]

Synthesis and Characterization

The synthetic route to the target compounds commences from ethyl 4-methyl-2-phenyl-6-
sulfanylpyrimidine-5-carboxylate.[3] The overall workflow is depicted in the diagram below.

Synthetic Workflow for Novel 5-Methyl-4-thiopyrimidine Derivatives
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Caption: Synthetic pathway for compounds (2), (3), and (4).

Experimental Protocols

Synthesis of Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate
(Compound 2): The starting material, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-
carboxylate, is reacted with 4-chlorobenzyl chloride in a methanolic solution of sodium
hydroxide to yield compound (2).[3]

Synthesis of {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol
(Compound 3): Compound (2) is reduced using lithium aluminium hydride (LiAIH4) in
tetrahydrofuran (THF) to produce the 5-hydroxymethylpyrimidine derivative, compound (3).[3]

Synthesis of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4):
Compound (3) is first halogenated with thionyl chloride (SOCI2) in benzene. The resulting
intermediate is then reduced with LiAlHa to afford the final product, compound (4).[3]

Analytical Data

The synthesized compounds were characterized using various spectroscopic methods and
elemental analysis.[3]
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Table 1: Analytical Data for Compound (2)

Analysis Type Data

Yield 78%
Appearance Colorless crystals
Melting Point 360-361 K

0 1.42 (3H, t, CHsCH-2), 2.68 (3H, s, CHs), 4.44
1H NMR (300 MHz, CDCls) (2H, q, CHsCHz), 4.56 (2H, s, CH2), 7.25-7.51
(7H, m, aromatic), 8.46 (2H, g, aromatic)

5 14.19 (CHs), 24.01 (CHs), 34.10 (CH2), 61.93
(CHz), 120.65, 128.59 (2C), 128.73 (2C), 128.78
(2C), 130.41 (2C), 131.43, 133.15, 135.73,
136.74, 162.41, 165.44, 166.11, 169.11

13C NMR (75 MHz, CDCls)

FT-IR (ATR, cm-1) 1694 (C=0), 639 (C—S)

[M + H]* 399.0973 (found), 399.0929

MS (ESI) m/z
(calculated)

| Elemental Analysis (%) | Calculated: C 63.23, H 4.80, N 7.02; Found: C 63.15, H 4.69, N 6.92
|

Table 2: Key Spectroscopic Data for Compounds (3) and (4)
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Compound Spectroscopic Method Key Observations

Absence of ethyl-group
signals; singlet at 4.79

3) 1H NMR
ppm (CH20H); broad
signal at 2.37 ppm (OH)
Absence of C=0 signal; very
IR (cm™2) .
broad signal at 3351 (OH)
Absence of CH20H and OH
4) 1H NMR signals; additional singlet for a

methyl group at 2.20 ppm

| | IR | Absence of OH signal |

Crystal Structure Analysis

The molecular structures of compounds (2), (3), and (4) were determined by single-crystal X-
ray diffraction.[3]
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Caption: A generalized workflow for crystal structure determination.
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Crystallographic Data

The crystallographic data reveals significant differences in the packing and hydrogen bonding
interactions among the three compounds, despite their structural similarities.[2]

Table 3: Crystallographic Data Summary

Parameter Compound (2) Compound (3) Compound (4)
Formula C21H19CIN202S C19H17CIN20S C19H17CIN2S
Crystal System Triclinic[2] Monoclinic[2] Monoclinic[2]
Space Group P-1[2] P21/c[2] P21/c[2]

| Molecules per Asymmetric Unit | 1[2] | 2[2] | 1[2] |

Molecular Conformation and Intermolecular Interactions

The conformation of each molecule is primarily defined by the dihedral angles between the
pyrimidine ring and the aryl substituents at the 2- and 4-positions.[2]

e Compound (2): Forms a one-dimensional chain through hydrogen bonds, which are further
extended into a two-dimensional network.[3]

e Compounds (3) and (4): Generate one-dimensional chains via intermolecular interactions.[3]

The presence of the hydroxymethyl group in compound (3) and the methyl group in compound
(4) leads to these distinct packing arrangements.[3]

Biological Activity

The cytotoxic properties of compounds (3) and (4) were evaluated against several human
cancer cell lines (HelLa, K562, and CFPAC) and a normal human cell line (HUVEC).[2]

e Compound (4): Was found to be non-toxic towards CFPAC and HUVEC cells but exhibited
weak activity against HeLa and K562 cell lines.[2][3]
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e Compound (3): The presence of a hydroxyl group significantly increased its cytotoxicity
against both cancer and normal cell lines.[2] Specifically, the hydroxylation of a related
compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, to its 5-
hydroxymethyl derivative (like compound 3) was shown to enhance cytotoxicity against
cancer cell lines while maintaining low toxicity against normal cells in some cases.[1]

This highlights the critical role of the substituent at the 5-position in modulating the biological
activity of this class of compounds.

Conclusion

This guide has summarized the synthesis, structural characterization, and preliminary biological
evaluation of three novel 5-methyl-4-thiopyrimidine derivatives. The detailed analytical and
crystallographic data provide a solid foundation for further research and development. The
observed differences in crystal packing and cytotoxic activity, arising from minor modifications
at the 5-position of the pyrimidine ring, underscore the potential for fine-tuning the properties of
these compounds for therapeutic applications. Further investigation into the structure-activity
relationships of this scaffold is warranted to explore its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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